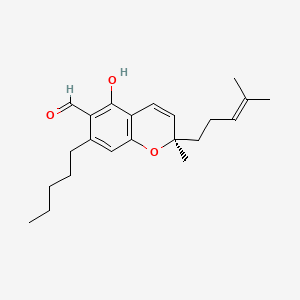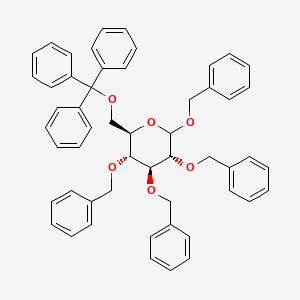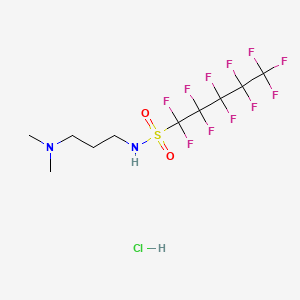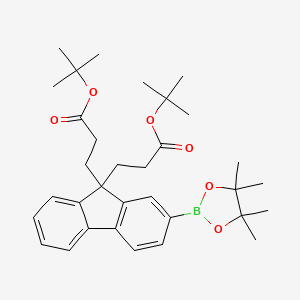
5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde is a complex organic compound with a unique structure that includes a benzopyran framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler derivatives with fewer functional groups.
科学的研究の応用
5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde apart from these similar compounds is its unique benzopyran framework and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C22H30O3 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
(2R)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carbaldehyde |
InChI |
InChI=1S/C22H30O3/c1-5-6-7-10-17-14-20-18(21(24)19(17)15-23)11-13-22(4,25-20)12-8-9-16(2)3/h9,11,13-15,24H,5-8,10,12H2,1-4H3/t22-/m1/s1 |
InChIキー |
HKQTWYXNIOJLSJ-JOCHJYFZSA-N |
異性体SMILES |
CCCCCC1=CC2=C(C=C[C@@](O2)(C)CCC=C(C)C)C(=C1C=O)O |
正規SMILES |
CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)




![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)

![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)


